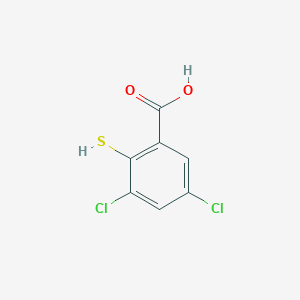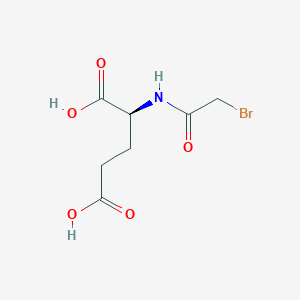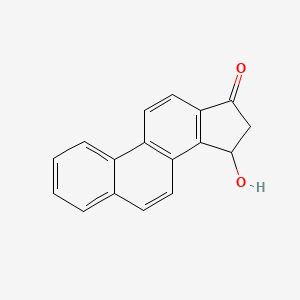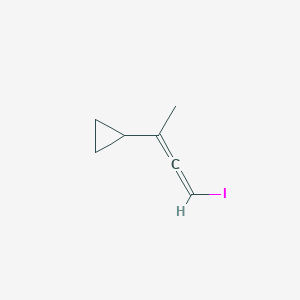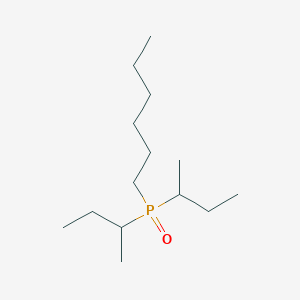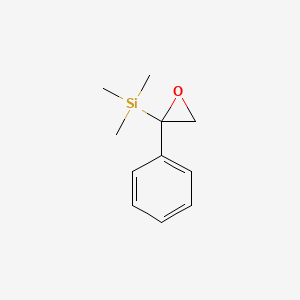
Trimethyl(2-phenyloxiran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is an organosilicon compound that features an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane can be synthesized through the reaction of diphenyl(trimethylsilylmethyl)sulfonium triflate with carbonyl compounds in the presence of cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). This reaction yields the desired epoxide in high yields .
Industrial Production Methods
While specific industrial production methods for 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane are not well-documented, the general approach involves the use of organosilicon chemistry and fluoride ion activation to achieve the desired product. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to different products depending on the nucleophile and reaction conditions.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as hydroxides, thiols, cyanides, and Grignard reagents.
Common Reagents and Conditions
Acidic conditions: Protonation of the epoxide followed by nucleophilic attack.
Basic conditions: Direct nucleophilic attack on the less substituted carbon of the epoxide ring.
Major Products
Alcohols: Formed through ring-opening reactions with nucleophiles.
Halohydrins: Formed through reactions with hydrogen halides.
Applications De Recherche Scientifique
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The reactivity of 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane is primarily due to the strain in the three-membered epoxide ring and the presence of the trimethylsilyl group. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can stabilize intermediates and influence the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)propane
- 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)butane
Uniqueness
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is unique due to its specific combination of an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone.
Propriétés
Numéro CAS |
56920-21-9 |
|---|---|
Formule moléculaire |
C11H16OSi |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
trimethyl-(2-phenyloxiran-2-yl)silane |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11(9-12-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
XWQXWVNOMSFMOH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
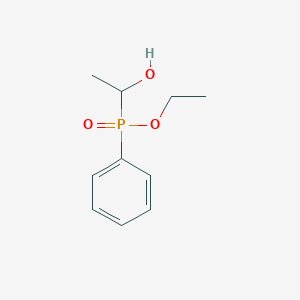
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
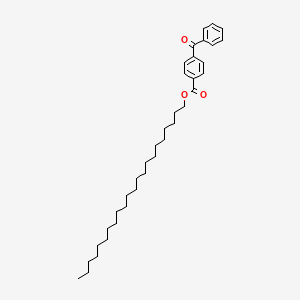
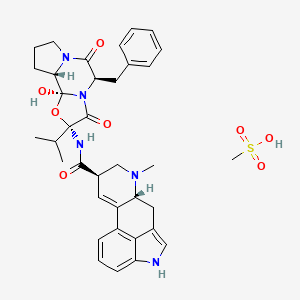
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
